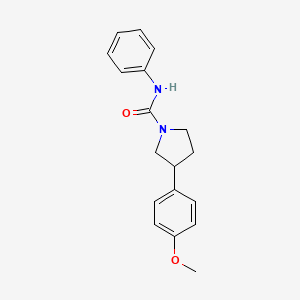

3-(4-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

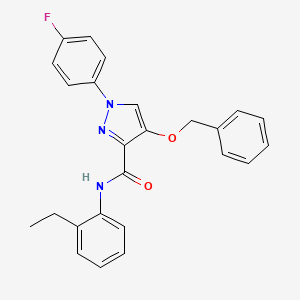

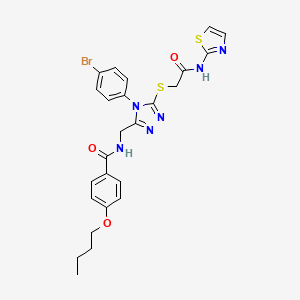

The compound is a derivative of pyrrolidine, which is a cyclic amine . The “3-(4-methoxyphenyl)” and “N-phenyl” parts suggest the presence of a methoxyphenyl group and a phenyl group attached to the pyrrolidine ring .

Molecular Structure Analysis

The molecular structure would be based on the pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The phenyl and methoxyphenyl groups would be attached at the 3rd carbon and nitrogen of the pyrrolidine ring, respectively .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrrolidine ring and the attached groups . The electron-donating methoxy group could potentially increase the reactivity of the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the pyrrolidine ring and the attached groups . For example, the presence of the methoxy group could potentially increase the compound’s solubility in certain solvents .Aplicaciones Científicas De Investigación

Synthesis Techniques

- Synthesis via Acid-Catalyzed Reaction : A novel approach for synthesizing 2-arylpyrrolidine-1-carboxamides, which includes compounds similar to 3-(4-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide, involves an acid-catalyzed cyclization of (4,4-diethoxybutyl)ureas with 3-aminophenol. This method offers mild reaction conditions and the use of inexpensive solvents and catalysts, resulting in good to high yields of the target compounds (Smolobochkin et al., 2017).

Potential Therapeutic Applications

- Anti-HIV Activity : A structurally similar compound, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, has been identified as a potential anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This suggests potential therapeutic applications in the treatment of HIV (Tamazyan et al., 2007).

Material Science Applications

- Corrosion Inhibition : N-Phenyl-benzamide derivatives, similar in structure to this compound, have been shown to effectively inhibit the acidic corrosion of mild steel. This suggests potential applications in material sciences, particularly in corrosion protection (Mishra et al., 2018).

Anticancer and Anti-Biofilm Activities

- Cancer and Biofilm Growth Inhibition : Novel 2-(het)arylpyrrolidine-1-carboxamides, related to the compound , have shown promise in inhibiting cancer cell growth and bacterial biofilm formation. These compounds are thus promising candidates for further development as anti-cancer and anti-bacterial agents (Smolobochkin et al., 2019).

Catalysis in Chemical Synthesis

- Use in Chemical Synthesis : The synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, which are structurally related to this compound, has been explored for their application in medicinal chemistry, particularly as synthons for dipeptidyl peptidase IV inhibitors. This indicates the compound's potential role in the synthesis of other medicinal compounds (Singh & Umemoto, 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-22-17-9-7-14(8-10-17)15-11-12-20(13-15)18(21)19-16-5-3-2-4-6-16/h2-10,15H,11-13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOMQHMQTPLWLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2679537.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxylate](/img/structure/B2679538.png)

![ethyl 3-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2679550.png)

![N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2679551.png)

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2679554.png)

![2-Azaspiro[4.4]nonane-1,7-dione](/img/structure/B2679555.png)